3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole
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Overview
Description
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a heterocyclic structure, incorporating both an indole and a pyrimidine ring, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole typically involves the reaction of 2,5-dichloropyrimidine with 1-tosyl-1H-indole under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the indole ring to produce different functionalized indoles .
Scientific Research Applications
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly as modulators of epidermal growth factor receptor (EGFR) for cancer treatment.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical entities.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole involves its interaction with specific molecular targets, such as EGFR. By binding to these targets, the compound can modulate signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the treatment of cancers that exhibit overactive EGFR signaling .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial effects.
3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole: This compound is structurally similar but features a phenylsulfonyl group instead of a tosyl group, which can influence its reactivity and biological activity.
Uniqueness
3-(2,5-Dichloropyrimidin-4-yl)-1-tosyl-1H-indole is unique due to its specific combination of indole and pyrimidine rings, along with the tosyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C19H13Cl2N3O2S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
3-(2,5-dichloropyrimidin-4-yl)-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C19H13Cl2N3O2S/c1-12-6-8-13(9-7-12)27(25,26)24-11-15(14-4-2-3-5-17(14)24)18-16(20)10-22-19(21)23-18/h2-11H,1H3 |
InChI Key |
HPLQOZVMAWRJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl |
Origin of Product |
United States |
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